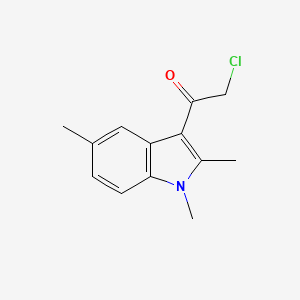

2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

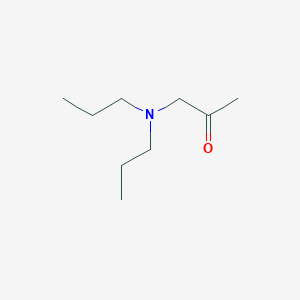

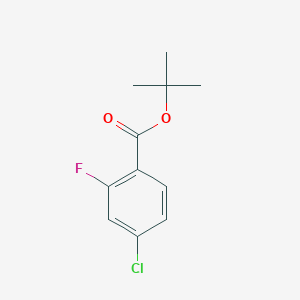

2-Chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone is a chemical compound with the molecular formula C13H14ClNO12. It has a molecular weight of 235.713.

Synthesis Analysis

The synthesis of 2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone is not explicitly mentioned in the search results. However, related compounds have been synthesized through various methods such as nucleophilic addition, dehydration, and Knoevenagel condensation4.Molecular Structure Analysis

The InChI code for 2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone is 1S/C13H14ClNO/c1-8-4-5-11-10 (6-8)13 (12 (16)7-14)9 (2)15 (11)3/h4-6H,7H2,1-3H33. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Chemical Reactions Analysis

Specific chemical reactions involving 2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone are not detailed in the search results. However, indole derivatives, which this compound is a part of, are known to undergo various chemical reactions4.Physical And Chemical Properties Analysis

The compound has a molecular weight of 235.713. It is recommended to be stored at a temperature between 2~8°C3. The purity of the compound is reported to be 95%3.Aplicaciones Científicas De Investigación

Synthesis of Alkaloids

- Scientific Field : Organic Chemistry

- Application Summary : Indole derivatives are used in the synthesis of alkaloids, which are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology .

- Methods of Application : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .

- Results or Outcomes : The synthesis resulted in a tricyclic indole with an 84% yield .

Biological Potential of Indole Derivatives

- Scientific Field : Pharmacology

- Application Summary : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .

- Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Safety And Hazards

Specific safety and hazard information for 2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone is not provided in the search results. However, a Material Safety Data Sheet (MSDS) is available for this compound3, which would provide detailed safety and hazard information.

Direcciones Futuras

The search results do not provide specific future directions for 2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone. However, indole derivatives have shown potential in various fields, suggesting that further research into the properties and applications of this compound could be beneficial5.

Propiedades

IUPAC Name |

2-chloro-1-(1,2,5-trimethylindol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO/c1-8-4-5-11-10(6-8)13(12(16)7-14)9(2)15(11)3/h4-6H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQWKKOZUUPLFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2C(=O)CCl)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1346464.png)

![Bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1346465.png)